molecular formula C14H12N2OS B12948832 1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one CAS No. 88422-57-5

1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one

Katalognummer: B12948832
CAS-Nummer: 88422-57-5
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: MXJVKRCCYNEYJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)thiophen-2-yl)ethanone is a complex organic compound that features a benzimidazole and thiophene moiety Benzimidazole is a heterocyclic aromatic organic compound, while thiophene is a sulfur-containing heterocycle

Vorbereitungsmethoden

The synthesis of 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzimidazole ring followed by the introduction of the thiophene moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)thiophen-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene moiety can contribute to the compound’s overall stability and reactivity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)thiophen-2-yl)ethanone can be compared with other similar compounds, such as:

    1-(1H-benzo[d]imidazol-2-yl)ethanone: Lacks the thiophene moiety, which may affect its reactivity and stability.

    1-(5-(1H-benzo[d]imidazol-2-yl)thiophen-2-yl)ethanone: Lacks the methyl group on the benzimidazole ring, which may affect its interaction with molecular targets.

    1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)thiophen-2-yl)methanone: Has a different functional group attached to the thiophene moiety, which may affect its chemical properties.

Eigenschaften

CAS-Nummer

88422-57-5

Molekularformel

C14H12N2OS

Molekulargewicht

256.32 g/mol

IUPAC-Name

1-[5-(1-methylbenzimidazol-2-yl)thiophen-2-yl]ethanone

InChI

InChI=1S/C14H12N2OS/c1-9(17)12-7-8-13(18-12)14-15-10-5-3-4-6-11(10)16(14)2/h3-8H,1-2H3

InChI-Schlüssel

MXJVKRCCYNEYJM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(S1)C2=NC3=CC=CC=C3N2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.